(1-Cyclopropylethyl)(2-methoxyethyl)amine

Lipophilicity Drug Discovery ADME

(1-Cyclopropylethyl)(2-methoxyethyl)amine (CAS 1019551-02-0), IUPAC name 1-cyclopropyl-N-(2-methoxyethyl)ethanamine, is a secondary amine characterized by a cyclopropylethyl group and a 2-methoxyethyl substituent, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. The compound contains a single chiral center, rendering it a racemic mixture unless otherwise specified.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1019551-02-0
Cat. No. B1373503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylethyl)(2-methoxyethyl)amine
CAS1019551-02-0
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCCOC
InChIInChI=1S/C8H17NO/c1-7(8-3-4-8)9-5-6-10-2/h7-9H,3-6H2,1-2H3
InChIKeyDZQPYJXLRGGDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Cyclopropylethyl)(2-methoxyethyl)amine (CAS 1019551-02-0) Procurement and Selection Guide


(1-Cyclopropylethyl)(2-methoxyethyl)amine (CAS 1019551-02-0), IUPAC name 1-cyclopropyl-N-(2-methoxyethyl)ethanamine, is a secondary amine characterized by a cyclopropylethyl group and a 2-methoxyethyl substituent, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol [1]. The compound contains a single chiral center, rendering it a racemic mixture unless otherwise specified [2]. As a versatile building block in medicinal chemistry and organic synthesis, its structural features confer distinct physicochemical properties that differentiate it from close analogs, influencing its utility in specific research applications .

(1-Cyclopropylethyl)(2-methoxyethyl)amine: Why In-Class Analogs Are Not Interchangeable


While several amines share similar cyclopropyl or methoxyethyl motifs, simple substitution within this chemical class is not scientifically justifiable without quantitative justification. (1-Cyclopropylethyl)(2-methoxyethyl)amine (C8H17NO, MW 143.23) differs structurally from lower molecular weight analogs such as (cyclopropylmethyl)(2-methoxyethyl)amine (C7H15NO, MW 129.20) [1], and this difference translates into measurable variations in physicochemical parameters, including lipophilicity (LogP 0.914 vs 0.4) and topological polar surface area (TPSA 21.26 Ų vs 21.3 Ų) [2]. These parameters are critical determinants of compound behavior in assays, influencing solubility, membrane permeability, and target binding kinetics. Consequently, substituting this compound with a lower molecular weight analog without empirical validation may introduce uncontrolled experimental variables, compromising the reproducibility and interpretability of results. The following evidence quantifies these key differentiators.

Quantitative Differentiation Evidence for (1-Cyclopropylethyl)(2-methoxyethyl)amine Selection


Elevated Lipophilicity Relative to Lower Molecular Weight Cyclopropylmethyl Analogs

The lipophilicity of (1-cyclopropylethyl)(2-methoxyethyl)amine, as measured by its calculated LogP value, is significantly higher than that of the structurally related analog (cyclopropylmethyl)(2-methoxyethyl)amine [1]. Specifically, the target compound exhibits a LogP of 0.914, whereas the comparator has an XLogP3-AA value of 0.4 [2]. This difference arises from the additional methyl group in the target compound, which increases its hydrophobic character.

Lipophilicity Drug Discovery ADME Medicinal Chemistry

Conserved Topological Polar Surface Area Despite Increased Molecular Weight

Despite having a higher molecular weight (143.23 g/mol) than (cyclopropylmethyl)(2-methoxyethyl)amine (129.20 g/mol), (1-cyclopropylethyl)(2-methoxyethyl)amine maintains a nearly identical topological polar surface area (TPSA) [1]. The target compound's TPSA is 21.26 Ų, compared to 21.3 Ų for the comparator [2].

Polar Surface Area Druglikeness Bioavailability Computational Chemistry

Distinct Molecular Weight and Formula Differentiating from Common In-Class Scaffolds

The molecular weight and formula of (1-cyclopropylethyl)(2-methoxyethyl)amine are 143.23 g/mol and C8H17NO, respectively, which differ from several closely related amines [1]. For instance, (cyclopropylmethyl)(2-methoxyethyl)amine has a molecular weight of 129.20 g/mol and formula C7H15NO [2]. Another analog, (2-(cyclopropylmethoxy)ethyl)(methyl)amine, also has a molecular weight of 129.20 g/mol and formula C7H15NO [3].

Molecular Weight Scaffold Hopping Structure-Activity Relationship Chemical Libraries

Optimal Application Scenarios for (1-Cyclopropylethyl)(2-methoxyethyl)amine in Research and Development


Medicinal Chemistry Programs Requiring Enhanced Lipophilicity for Membrane Permeability

Given its elevated LogP (0.914) relative to lower molecular weight cyclopropylmethyl analogs (LogP 0.4) [1], (1-cyclopropylethyl)(2-methoxyethyl)amine is a preferable choice as a building block in the synthesis of drug candidates where passive membrane diffusion is a key design criterion. This is particularly relevant for targets located intracellularly or in privileged compartments such as the central nervous system.

Structure-Activity Relationship (SAR) Studies Exploring Methyl Group Effects

The structural distinction of an additional methyl group compared to analogs like (cyclopropylmethyl)(2-methoxyethyl)amine (C7H15NO, MW 129.20 vs C8H17NO, MW 143.23) [2] makes this compound an ideal comparator for systematic SAR investigations. Researchers can evaluate the impact of incremental steric and lipophilic bulk on target binding, selectivity, and pharmacokinetic properties.

Chemical Library Diversification and Scaffold Hopping Initiatives

The unique combination of a cyclopropylethyl motif with a 2-methoxyethyl tail, along with its distinct molecular weight and formula, provides a valuable diversification point in chemical library design [3]. Its inclusion can expand the chemical space explored in high-throughput screening campaigns, offering a scaffold that is not represented by more common lower-weight analogs.

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